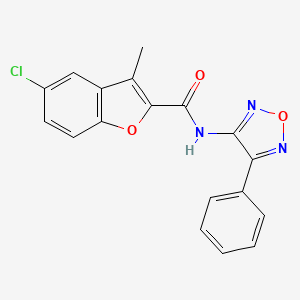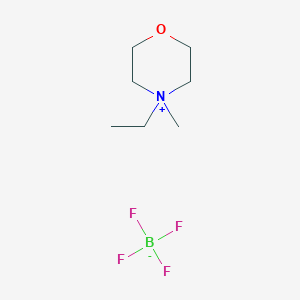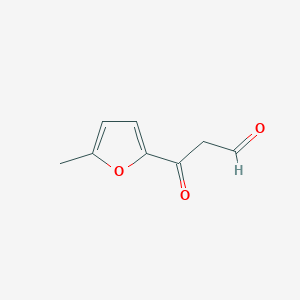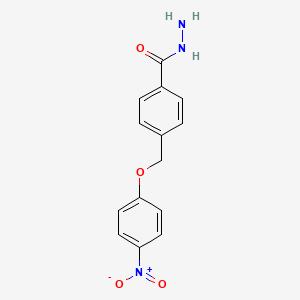![molecular formula C11H15NO B12111950 Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- CAS No. 88653-54-7](/img/structure/B12111950.png)
Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- is a bicyclic compound with a unique structure that includes a nitrile group and a ketone group. This compound is known for its stability and reactivity, making it a valuable intermediate in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The nitrile and ketone groups are then introduced through subsequent functional group transformations .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as hydrogenation, oxidation, and nitrile formation under controlled conditions .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas are commonly used.
Substitution: Reagents like halogens and nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the reagents used
科学的研究の応用
Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers, agrochemicals, and other industrial products
作用機序
The mechanism of action of Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- involves its interaction with various molecular targets. The nitrile and ketone groups can participate in nucleophilic and electrophilic reactions, respectively. These interactions can lead to the formation of covalent bonds with target molecules, influencing their function and activity .
類似化合物との比較
Bicyclo[2.2.1]heptane-1-carboxylates: These compounds have a similar bicyclic structure but differ in the functional groups attached.
Bicyclo[2.2.1]heptane-1-carbonyl chloride: This compound has a carbonyl chloride group instead of a nitrile group.
Uniqueness: Bicyclo[2.2.1]heptane-1-carbonitrile, 4,7,7-trimethyl-3-oxo- is unique due to the presence of both nitrile and ketone groups, which provide distinct reactivity and versatility in chemical synthesis .
特性
CAS番号 |
88653-54-7 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carbonitrile |
InChI |
InChI=1S/C11H15NO/c1-9(2)10(3)4-5-11(9,7-12)6-8(10)13/h4-6H2,1-3H3 |
InChIキー |
SEBZADWFIXJMGC-UHFFFAOYSA-N |
正規SMILES |
CC1(C2(CCC1(CC2=O)C#N)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[2-(4-chlorophenoxy)acetyl]amino]benzoic Acid](/img/structure/B12111869.png)
![(2E)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[4-(hexyloxy)-3-methoxyphenyl]prop-2-enamide](/img/structure/B12111876.png)

![tert-butyl 3-[6-[9,9-difluoro-7-[2-[5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.4]heptan-6-yl]-1H-imidazol-5-yl]fluoren-2-yl]-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12111887.png)

![N-[(E)-[(4,6-dimethylpyrimidin-2-yl)amino]{[2-(1H-imidazol-4-yl)ethyl]amino}methylidene]biphenyl-4-carboxamide](/img/structure/B12111894.png)

![3-{(5Z)-5-[(1-methyl-1H-indol-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12111902.png)



![4-(benzo[d]thiazol-2-yl)-5,7-diMethoxychroMan-2-one](/img/structure/B12111933.png)


